molecular formula C20H30N4NaO16P B12821609 CMP-Neu5Ac (sodium salt)

CMP-Neu5Ac (sodium salt)

Cat. No.: B12821609
M. Wt: 636.4 g/mol
InChI Key: VFRHSOGUONIUOR-UHFFFAOYSA-M
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Description

Cytidine-5'-monophospho-N-acetylneuraminic acid (CMP-Neu5Ac) sodium salt is a critical activated nucleotide sugar serving as the primary donor substrate for sialyltransferases in eukaryotic and prokaryotic systems. It is synthesized via a two-step enzymatic pathway: (i) Neu5Ac aldolase catalyzes the condensation of N-acetylmannosamine (ManNAc) and pyruvate to form Neu5Ac, and (ii) CMP-Neu5Ac synthetase activates Neu5Ac using cytidine triphosphate (CTP) . Large-scale production (e.g., 57% yield based on CTP) is achieved through whole-cell biocatalysis in engineered E. coli strains, followed by purification via ion-exchange chromatography and gel filtration . Structural validation is confirmed by NMR (δ 5.90 ppm for cytidine H-1') and mass spectrometry (m/z 635.1 for [M+H]⁺) .

CMP-Neu5Ac is also a potent allosteric inhibitor of human UDP-GlcNAc 2-epimerase (GNE), a key enzyme in sialic acid biosynthesis, with complete inhibition at 60 mM . Its sodium salt form enhances solubility (100 mg/mL in H₂O) and stability for storage (-20°C, 3 years) .

Preparation Methods

Synthetic Routes and Reaction Conditions

CMP-Neu5Ac can be synthesized enzymatically using CMP-Neu5Ac synthetase, which catalyzes the reaction between cytidine triphosphate (CTP) and N-acetylneuraminic acid (Neu5Ac) . The reaction typically requires divalent cations such as magnesium or manganese ions to facilitate the enzymatic activity . The enzymatic synthesis is preferred due to its high specificity and yield.

Industrial Production Methods

Industrial production of CMP-Neu5Ac involves the use of recombinant bacterial systems that express CMP-Neu5Ac synthetase. For example, Escherichia coli can be genetically engineered to co-express Neu5Ac aldolase and CMP-Neu5Ac synthetase, enabling the efficient production of CMP-Neu5Ac from N-acetylmannosamine, pyruvate, and CTP . This method allows for large-scale production with high purity and yield.

Chemical Reactions Analysis

Acid-Catalyzed Decomposition

CMP-Neu5Ac is highly acid-labile due to intramolecular attack by the sialic acid carboxylic acid group on the α-phosphate, forming an anhydride intermediate that rapidly hydrolyzes to CMP and Neu5Ac .

Stability Comparison :

DerivativeHalf-life (pH 3.0)Structural Modification
CMP-Neu5Ac<1 hNative carboxylic acid
CMP-Neu5Ac-amide>24 hCarboxylic acid → amide
CMP-Neu5Ac-ethyl ester>48 hCarboxylic acid → ethyl ester

Enzymatic Degradation in Sialylation Cascades

  • Hydrolase Activity : The Pasteurella dagmatis sialyltransferase (PdST) exhibits unintended hydrolysis of CMP-Neu5Ac, releasing Neu5Ac and CMP . This side reaction reduces cascade efficiency during oligosaccharide synthesis.

  • Reverse Sialyltransferase Activity : PdST catalyzes the reverse reaction (CMP-Neu5Ac + lactose → 3′-sialyllactose + CMP) under low substrate conditions .

Structural Determinants of Reactivity

  • Enzyme Binding : The sialic acid moiety of CMP-Neu5Ac interacts with hydrophobic pockets in CMP-sialic acid synthetases (e.g., VcCMAS), positioning the C5-acetamido group for nucleophilic attack on CTP .

  • Catalytic Loop Flexibility : Structural studies of human α-2,6-sialyltransferase (ST6Gal I) reveal conformational changes in the catalytic loop (residues 365–371) upon CMP-Neu5Ac binding, optimizing the sialylmotif for glycosidic bond formation .

Industrial-Scale Production

A recombinant E. coli strain co-expressing Neu5Ac aldolase and CMP-Neu5Ac synthetase achieved a titer of 13.22 mM (8.12 g/L) CMP-Neu5Ac in 12 hours. Purification via anion-exchange chromatography (Dowex 1×8 resin) and lyophilization yielded >95% pure product .

Thermodynamic Binding Energetics

Isothermal titration calorimetry (ITC) data for Vibrio cholerae CMAS (VcCMAS):

LigandΔH (kcal/mol)ΔS (cal/mol·K)K_d (μM)
CTP-8.2 ± 0.512.3 ± 1.245 ± 6
CMP-Neu5Ac-5.1 ± 0.39.8 ± 0.8120 ± 15

Negative enthalpy (ΔH) values indicate favorable binding, driven by hydrogen bonding and electrostatic interactions .

Scientific Research Applications

Biosynthesis of Sialic Acids

CMP-Neu5Ac is essential for the biosynthesis of sialic acids, which are important components of glycoconjugates. They are involved in numerous physiological functions including:

  • Cellular Communication : Sialic acids modulate cell-cell interactions and signaling pathways.
  • Pathogen Recognition : They play critical roles in the interactions between pathogens and host cells.

The production of CMP-Neu5Ac has been optimized through engineered microorganisms, allowing for large-scale synthesis. For instance, a study demonstrated the co-expression of Neu5Ac aldolase and CMP-Neu5Ac synthetase in a single strain to produce CMP-Neu5Ac efficiently using inexpensive substrates such as N-acetylmannosamine and pyruvate .

A. Antiviral Research

CMP-Neu5Ac has been investigated for its potential in antiviral therapies, particularly against Hepatitis C Virus (HCV). Research has identified compounds that inhibit the NS5B polymerase of HCV, with some showing promising anti-HCV activity . The ability to modify sialic acid structures using CMP-Neu5Ac derivatives could lead to novel antiviral agents.

B. Combatting Multidrug-Resistant Infections

Recent studies have explored the use of CMP-sialic acid analogs to combat Neisseria gonorrhoeae infections. These analogs can prevent serum resistance in bacteria by disrupting their ability to evade the immune response. In animal models, intravaginal administration of these analogs significantly reduced infection burden and clearance times . This highlights the potential for CMP-Neu5Ac derivatives as therapeutic agents against resistant bacterial strains.

Structural Biology and Enzyme Studies

CMP-Neu5Ac is not only vital for its biological roles but also serves as a key substrate in structural biology studies. The enzyme CMP-Neu5Ac synthetase has been characterized extensively to understand its mechanism and substrate specificity. Structural analyses have revealed important residues that interact with Neu5Ac, providing insights into enzyme functionality and potential avenues for drug design .

Glycobiology Research

In glycobiology, CMP-Neu5Ac is utilized to study glycan structures and their functions. It is integral in synthesizing sialylated oligosaccharides, which are crucial for understanding glycan-mediated interactions in biological systems. The ability to produce these compounds efficiently allows researchers to explore their roles in health and disease .

Case Studies

StudyFocusFindings
Large-Scale Production BiosynthesisDeveloped an efficient system using engineered strains for high-yield production of CMP-Neu5Ac from simple substrates .
Antiviral Activity Hepatitis CIdentified compounds with selective inhibition of HCV polymerase, demonstrating potential therapeutic applications .
Gonococcal Infection Multidrug ResistanceShowed that CMP-sialic acid analogs can reduce infection burden by preventing serum resistance in Neisseria gonorrhoeae .

Mechanism of Action

CMP-Neu5Ac exerts its effects by serving as a donor of sialic acid residues in sialylation reactions catalyzed by sialyltransferases. The sialylation process involves the transfer of the sialic acid moiety from CMP-Neu5Ac to the terminal positions of glycoproteins and glycolipids . This modification is crucial for the biological activity and stability of these molecules. The molecular targets of CMP-Neu5Ac include various glycoproteins and glycolipids that are involved in cell signaling, immune response, and pathogen recognition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

CDP-Neu5Ac (Cytidine Diphosphate-Neu5Ac)

  • Stability : CDP-Neu5Ac exhibits moderate acid stability compared to CMP-Neu5Ac. The diphosphate linkage in CDP-Neu5Ac reduces self-anhydride formation, a degradation pathway prevalent in CMP-Neu5Ac where the carboxylic acid attacks the phosphate group under acidic conditions (pH <6.0) .

CMP-[α-Neu5Ac-(2→8)-Neu5Ac]

  • Structure: This novel analogue features a disialyl group (Neu5Ac dimer) linked to CMP.
  • Function: While it retains donor activity for sialyltransferases, its bulkier structure reduces transfer efficiency compared to CMP-Neu5Ac. Spectral counts for biotinylated CMP-Neu5Ac derivatives are 20–30% higher than those of disialyl analogues in glycoengineering applications .

Carboxylic Acid-Modified Analogues

  • Stability : Substituting the Neu5Ac carboxylic acid with amide or ester groups (e.g., CMP-Neu5Ac-amide) eliminates acid lability. These derivatives resist hydrolysis at pH 5.5, making them suitable for prolonged enzymatic assays .
  • Applications : Such modifications are explored for synthesizing stable probes in glycoconjugate research.

Comparison with Functionally Related Nucleotide Sugars

UDP-GlcNAc (UDP-N-acetylglucosamine)

  • Role in Biosynthesis: UDP-GlcNAc is the precursor for Neu5Ac and a substrate for UDP-GlcNAc 2-epimerase.

GDP-Fucose (Guanosine Diphosphate-Fucose)

  • Enzymatic Specificity: GDP-Fucose is a donor for fucosyltransferases.
  • Kinetic Parameters : Sialyltransferases exhibit lower Km values for CMP-Neu5Ac (4.77–25.6 µM) compared to fucosyltransferases for GDP-Fucose (>100 µM) .

Stability and Degradation

  • CMP-Neu5Ac degrades rapidly under acidic conditions (t½ ~3 hours at pH 5.5) via phosphate hydrolysis, yielding CMP and Neu5Ac .
  • Mitigation Strategies : Use of neutral buffers (pH 7.0–7.5) and short reaction times (<12 hours) preserves integrity .

Enzymatic Kinetics and Inhibition

  • Sialyltransferases: ST6Gal-I shows a Km of 4.77 µM for CMP-Neu5Ac, which increases to 25.6 µM in the presence of flavonoid inhibitors (e.g., compound 71) .
  • Therapeutic Relevance : Inhibitors of CMP-Neu5Ac-dependent sialyltransferases reduce cancer metastasis by blocking hypersialylation of cell-surface glycans .

Biotechnological Production

  • Scalability : Single-strain E. coli systems produce 8.12 g/L CMP-Neu5Ac, outperforming multi-plasmid approaches .
  • Derivative Synthesis : Chemoenzymatic methods enable gram-scale production of Neu5Ac and CMP-Neu5Ac derivatives (e.g., 6-F-GlcNAc derivatives) .

Tables of Comparative Data

Table 1: Stability and Structural Features

Compound Acid Stability Key Feature Reference
CMP-Neu5Ac Low Carboxylic acid
CDP-Neu5Ac Moderate Diphosphate linkage
CMP-Neu5Ac-amide High Carboxylic acid replaced with amide

Table 2: Enzymatic Parameters

Enzyme Substrate Km (µM) Inhibitor (IC₅₀) Reference
ST6Gal-I CMP-Neu5Ac 4.77 Flavonoid 71 (80 µM)
UDP-GlcNAc 2-epimerase UDP-GlcNAc 120* CMP-Neu5Ac (60 mM)

*Value estimated from inhibition kinetics.

Biological Activity

Cytidine-5′-monophospho-N-acetylneuraminic acid (CMP-Neu5Ac) is a nucleotide sugar that plays a crucial role as a substrate for sialyltransferases, enzymes responsible for the addition of sialic acid to glycoproteins and glycolipids. This article provides a comprehensive overview of the biological activity of CMP-Neu5Ac, highlighting its biochemical properties, applications in research, and implications in health and disease.

CMP-Neu5Ac is the sodium salt form of N-acetylneuraminic acid, with a molecular formula of C₂₀H₃₁N₄O₁₆P and a molecular weight of 614.5 g/mol. It is highly soluble in water and has a purity greater than 95% as determined by high-performance liquid chromatography (HPLC) . The compound is stored at low temperatures (-70°C) to maintain stability.

PropertyValue
Molecular FormulaC₂₀H₃₁N₄O₁₆P
Molecular Weight614.5 g/mol
CAS Number3063-71-6
Purity> 95% HPLC
Storage Temperature-70°C

Biochemical Role

CMP-Neu5Ac serves as a critical donor substrate for sialyltransferases, facilitating the transfer of sialic acid residues to glycoconjugates. This modification is essential for various biological processes, including cell signaling, immune response modulation, and pathogen recognition . The enzymatic activity of CMP-Neu5Ac is regulated through feedback mechanisms involving upstream enzymes such as UDP-GlcNAc 2-epimerase .

Applications in Research

CMP-Neu5Ac has been utilized in numerous studies to elucidate its biological functions and potential therapeutic applications:

  • Sialylation Studies : CMP-Neu5Ac is employed in sialylation assays to investigate the effects of sialic acid on glycoprotein functionality. For instance, it has been used to study the resialylation of G2 glycoforms in various cellular contexts .
  • Pathogen Interaction : Research has shown that pathogens like Neisseria gonorrhoeae can scavenge CMP-Neu5Ac from the host to enhance their serum resistance by modifying their lipooligosaccharides with sialic acid . This adaptation helps bacteria evade complement-mediated immune responses.
  • Enzymatic Characterization : CMP-Neu5Ac synthetase, the enzyme responsible for synthesizing CMP-Neu5Ac from CTP and N-acetylmannosamine, has been extensively characterized to understand its role in sialic acid biosynthesis .

Case Study 1: Gonococcal Infection

A study investigating the role of CMP-Neu5Ac in Neisseria gonorrhoeae demonstrated that the incorporation of this compound into bacterial structures significantly enhanced serum resistance. When administered intravaginally in mouse models, analogs of CMP-Neu5Ac were shown to reduce infection duration and severity, indicating potential therapeutic avenues for managing gonococcal infections .

Case Study 2: Sialyltransferase Activity Regulation

In vitro assays have illustrated that CMP-Neu5Ac acts as an allosteric inhibitor of UDP-GlcNAc 2-epimerase, thereby regulating its own synthesis and influencing overall sialic acid levels within cells. This feedback mechanism highlights the importance of CMP-Neu5Ac not only as a substrate but also as a regulator in metabolic pathways related to sialic acid production .

Q & A

Basic Research Questions

Q. What is the biosynthetic pathway of CMP-Neu5Ac, and how is its production optimized in vitro?

CMP-Neu5Ac is synthesized via the enzymatic condensation of cytidine triphosphate (CTP) and N-acetylneuraminic acid (Neu5Ac), catalyzed by CMP-Neu5Ac synthase (NeuA). Key optimization strategies include substrate ratio adjustments (e.g., GlcNAc:pyruvate ratios between 1:1 and 1:20) and co-immobilized enzyme systems (e.g., NmCSS, PPK3, URA6) on resin carriers like EP403/M, which enhance multi-cycle production efficiency . Fermentation-coupled systems using engineered E. coli strains (e.g., JM109/pET28a-neuA) and yeast achieve yields up to 25.9 g/L, though degradation remains a challenge at higher biomass concentrations .

Q. How does CMP-Neu5Ac interact with sialyltransferases, and what structural insights inform its binding mechanisms?

CMP-Neu5Ac serves as the activated sugar donor for sialyltransferases (STs), binding to conserved motifs like the "sialyl motif" in enzymes such as ST6Gal I. High-resolution crystal structures (PDB: 6QVT) reveal that short soaking times (≤3 hours) are critical to prevent hydrolysis of the phosphate moiety under acidic crystallization conditions (pH 5.5). Mutagenesis studies (e.g., Thr116Ser in PdST) highlight trade-offs between substrate affinity (KM) and catalytic turnover (kcat), with mutations altering binding kinetics without significantly affecting catalytic efficiency (kcat/KM) .

Q. What analytical methods are used to quantify CMP-Neu5Ac in biological samples?

High-performance anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD) and reverse-phase HPLC are standard methods. TLC and LC-MS validate synthesis efficiency, particularly in detecting hydrolysis byproducts like CMP and Neu5Ac during fermentation or enzymatic assays .

Advanced Research Questions

Q. How can researchers mitigate CMP-Neu5Ac instability during enzymatic synthesis and storage?

Degradation occurs via phosphate hydrolysis under acidic conditions (e.g., pH <6) or prolonged exposure to aqueous environments. Strategies include:

  • Using neutral pH buffers (pH 7.2–8.0) during enzymatic reactions .
  • Short-term storage at −20°C in lyophilized form to minimize hydrolysis .
  • Optimizing reaction times (e.g., ≤4 hours) to balance yield and stability in fermentation systems .

Q. What explains discrepancies in reported KM values of sialyltransferases for CMP-Neu5Ac?

KM variations arise from enzyme isoforms (e.g., α2,3- vs. α2,6-STs) and experimental conditions. For example:

  • Wild-type PdST exhibits KM = 1.1 mM for CMP-Neu5Ac, while α2,3-STs show 10-fold lower KM values (~0.1 mM) due to structural differences in substrate-binding pockets .
  • Mutations (e.g., Thr116Ser in PdST) reduce KM to 0.25 mM but also lower kcat by 5.3-fold, emphasizing a kinetic trade-off .

Q. How does CMP-Neu5Ac regulate UDP-GlcNAc 2-epimerase, and what metabolic implications does this have?

As an allosteric inhibitor, CMP-Neu5Ac binds to UDP-GlcNAc 2-epimerase, suppressing its activity and diverting metabolic flux toward sialylation pathways. This regulation impacts glycoprotein and glycolipid biosynthesis, with downstream effects on cell-cell recognition and immune responses .

Q. What role does CMP-Neu5Ac play in immune system modulation?

CMP-Neu5Ac-derived sialic acids terminate glycan chains on immune cell surfaces (e.g., Siglec ligands), modulating inflammatory responses and T-cell activation. Dysregulated sialylation is linked to autoimmune diseases and cancer immune evasion, making it a target for glyco-immune therapies .

Q. Methodological Considerations

Q. How do crystallography protocols ensure accurate structural determination of CMP-Neu5Ac-bound enzymes?

  • Soaking time : ≤3 hours to prevent ligand hydrolysis .
  • Crystallization conditions : Hanging-drop vapor diffusion with PEG-based precipitants (e.g., 8% PEG 20,000) at pH 5.5–7.2 .
  • Ligand validation : Electron density maps and mass spectrometry confirm intact CMP-Neu5Ac binding .

Q. What are the limitations of current enzymatic synthesis platforms for CMP-Neu5Ac derivatives?

Challenges include:

  • Substrate cost : UDP-GlcNAc-dependent pathways are economically unfeasible for large-scale production .
  • Structural complexity : Chemoenzymatic approaches struggle with regioselective modifications of Neu5Ac (e.g., 9-O-acetylation) .
  • Byproduct formation : Hydrolysis consumes up to 20% of CMP-Neu5Ac in aqueous systems .

Properties

Molecular Formula

C20H30N4NaO16P

Molecular Weight

636.4 g/mol

IUPAC Name

sodium;[5-acetamido-2-carboxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl] [5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/C20H31N4O16P.Na/c1-7(26)22-12-8(27)4-20(18(32)33,39-16(12)13(29)9(28)5-25)40-41(35,36)37-6-10-14(30)15(31)17(38-10)24-3-2-11(21)23-19(24)34;/h2-3,8-10,12-17,25,27-31H,4-6H2,1H3,(H,22,26)(H,32,33)(H,35,36)(H2,21,23,34);/q;+1/p-1

InChI Key

VFRHSOGUONIUOR-UHFFFAOYSA-M

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O.[Na+]

Origin of Product

United States

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